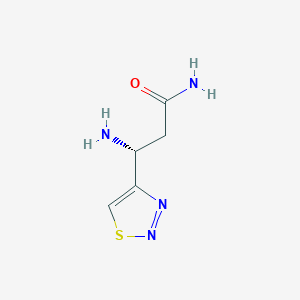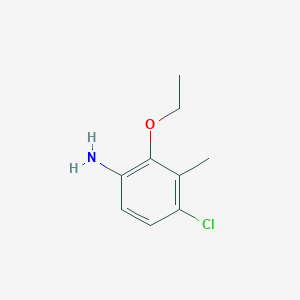amine](/img/structure/B13285767.png)
[1-(4-Ethylphenyl)propyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)propylamine: is an organic compound with the molecular formula C14H23N and a molecular weight of 205.34 g/mol . This compound is characterized by the presence of an ethyl-substituted phenyl group attached to a propyl chain, which is further connected to an isopropylamine group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)propylamine can be achieved through various synthetic routes. One common method involves the alkylation of 4-ethylphenylpropylamine with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkyl halide .
Industrial Production Methods
In industrial settings, the production of 1-(4-Ethylphenyl)propylamine may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is often carried out in the presence of a metal catalyst such as palladium or nickel under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)propylamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Alcohols, Acids
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Secondary amines, Tertiary amines
Substitution: Alkylated amines, Halogenated compounds
Scientific Research Applications
1-(4-Ethylphenyl)propylamine: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)propylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
1-(4-Ethylphenyl)propylamine: can be compared with other similar compounds, such as:
- 1-(4-Methylphenyl)propylamine
- 1-(4-Isopropylphenyl)propylamine
- 1-(4-Butylphenyl)propylamine
These compounds share a similar structural framework but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence the chemical and biological properties of these compounds, making 1-(4-Ethylphenyl)propylamine unique in its specific interactions and applications .
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C14H23N/c1-5-12-7-9-13(10-8-12)14(6-2)15-11(3)4/h7-11,14-15H,5-6H2,1-4H3 |
InChI Key |
ZSGDBVAVXBUNRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



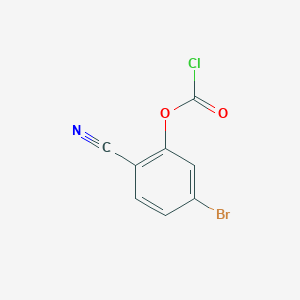
![2-[(Dimethylamino)methylidene]-4-propylcyclohexan-1-one](/img/structure/B13285705.png)

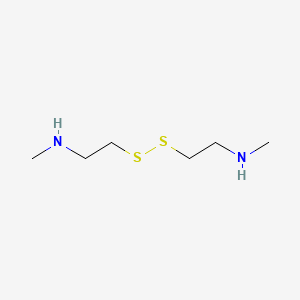
![3-[1-(2-Aminoethyl)cyclohexyl]propanoic acid](/img/structure/B13285744.png)
![(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one](/img/structure/B13285751.png)
![(2S)-3-[Methyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13285754.png)
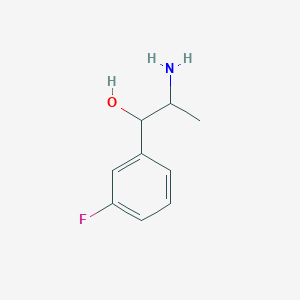
![1-[2-(1H-Pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13285761.png)
![3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B13285772.png)
